5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one 5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Brand Name: Vulcanchem
CAS No.: 1190269-59-0
VCID: VC4258089
InChI: InChI=1S/C17H20N2O4/c1-22-14-4-2-13(3-5-14)19-8-6-18(7-9-19)11-15-10-16(20)17(21)12-23-15/h2-5,10,12,21H,6-9,11H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)O
Molecular Formula: C17H20N2O4
Molecular Weight: 316.357

5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

CAS No.: 1190269-59-0

Cat. No.: VC4258089

Molecular Formula: C17H20N2O4

Molecular Weight: 316.357

* For research use only. Not for human or veterinary use.

5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one - 1190269-59-0

Specification

CAS No. 1190269-59-0
Molecular Formula C17H20N2O4
Molecular Weight 316.357
IUPAC Name 5-hydroxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Standard InChI InChI=1S/C17H20N2O4/c1-22-14-4-2-13(3-5-14)19-8-6-18(7-9-19)11-15-10-16(20)17(21)12-23-15/h2-5,10,12,21H,6-9,11H2,1H3
Standard InChI Key AELYKKXVJXXJTN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)O

Introduction

5-Hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound with a molecular formula of C17H20N2O4 and a molecular weight of 316.35 g/mol . This compound incorporates a pyran ring, a piperazine moiety, and a methoxyphenyl group, which are common structural elements in various biologically active molecules.

Synthesis and Preparation

While specific synthesis protocols for 5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the pyran ring, introduction of the piperazine moiety, and attachment of the methoxyphenyl group through various organic reactions such as alkylation, condensation, or coupling reactions.

Biological Activity and Potential Applications

Piperazine derivatives are known for their diverse biological activities, including antihistamine, antiparasitic, and antifungal properties . Although specific biological data for 5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is lacking, compounds with similar structures could potentially exhibit pharmacological effects due to their complex molecular architecture.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator